

Potential off-target effects of Npc 17731 in experiments

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Compound of Interest		
Compound Name:	Npc 17731	
Cat. No.:	B1679997	Get Quote

Technical Support Center: Npc 17731

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **Npc 17731**, a potent and selective bradykinin B2 receptor antagonist. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target activity of Npc 17731?

Npc 17731 is a competitive antagonist of the bradykinin B2 receptor.[1] It has been shown to effectively block bradykinin-induced responses in various experimental models. For instance, in the guinea pig ileum, it antagonizes both contractile and relaxant responses mediated by the B2 receptor.[1] It has also been demonstrated to inhibit bradykinin-induced bronchoconstriction and microvascular leakage in guinea pig airways.[2]

Q2: Are there any known off-target effects of **Npc 17731**?

Currently, there is a lack of publicly available data from broad screening panels specifically detailing the off-target profile of **Npc 17731** against a wide range of receptors, enzymes, and ion channels. The available literature primarily focuses on its high selectivity for the bradykinin B2 receptor over the B1 receptor.

Troubleshooting & Optimization





Q3: I am observing unexpected results in my experiment with **Npc 17731**. Could these be due to off-target effects?

While **Npc 17731** is reported to be selective, unexpected experimental outcomes could potentially be attributed to off-target effects. It is crucial to consider this possibility and design appropriate control experiments. For example, another peptide-based bradykinin B2 receptor antagonist, icatibant, has been shown to inhibit aminopeptidase N at micromolar concentrations, which is considered an off-target effect.[3]

Q4: What are the common side effects observed with bradykinin B2 receptor antagonists that could hint at off-target activities?

General side effects reported for selective bradykinin B2 receptor antagonists, such as icatibant, include injection site reactions, nausea, headache, dizziness, fever, and liver impairment.[4] While often related to the on-target mechanism, some of these could potentially be linked to off-target interactions.

Q5: How can I experimentally assess the potential for off-target effects with **Npc 17731** in my system?

To investigate potential off-target effects, it is recommended to:

- Use a structurally unrelated B2 receptor antagonist: Comparing the effects of Npc 17731
 with another B2 antagonist that has a different chemical structure can help determine if the
 observed effect is specific to B2 receptor blockade or a peculiarity of Npc 17731.
- Perform dose-response curves: Off-target effects may occur at higher concentrations than those required for on-target activity. A wide range of concentrations in your dose-response experiments can be informative.
- Utilize a system lacking the target receptor: If possible, conduct experiments in cells or tissues that do not express the bradykinin B2 receptor to see if Npc 17731 still produces an effect.
- Conduct a broad screen: For comprehensive analysis, consider submitting Npc 17731 to a commercial service for off-target screening against a panel of common off-target liabilities.



Troubleshooting Guide

Observed Issue	Potential Cause (Off-Target Related)	Recommended Action
Unexpected cellular phenotype not consistent with B2 receptor antagonism.	Npc 17731 may be interacting with another receptor or signaling pathway.	1. Review the literature for known off-target effects of similar peptide-based antagonists. 2. Use a structurally different B2 antagonist to confirm phenotype. 3. Perform a rescue experiment by adding back a downstream signaling component of the B2 receptor pathway.
Inconsistent results at higher concentrations of Npc 17731.	The compound may be engaging off-targets at higher doses.	1. Carefully determine the IC50 for the on-target effect and work within a concentration range close to this value. 2. Perform a cytotoxicity assay to rule out cell death at higher concentrations.
Effect observed in a cell line thought to be B2 receptornegative.	The cell line may have low- level B2 receptor expression, or Npc 17731 is acting on an alternative target.	1. Confirm the absence of B2 receptor expression using qPCR or Western blot. 2. If confirmed negative, this is strong evidence for an off-target effect that warrants further investigation.

Quantitative Data Summary

The following table summarizes the reported on-target potency of **Npc 17731** in various experimental systems.



Parameter	Experimental System	Value	Reference
IC50 (Contraction)	Guinea Pig Ileum (Circular Muscle)	23 nM	[1]
IC50 (Relaxation)	Guinea Pig Ileum (Circular Muscle)	29 nM	[1]
IC50 (Contraction)	Guinea Pig Ileum (Longitudinal Muscle)	37 nM	[1]
pKb (Contraction)	Guinea Pig Ileum (Circular Muscle)	8.89 ± 0.19	[1]
pKb (Relaxation)	Guinea Pig Ileum (Circular Muscle)	8.73 ± 0.18	[1]
pKb (Contraction)	Guinea Pig Ileum (Longitudinal Muscle)	8.62 ± 0.13	[1]
ID50 (Lung Resistance)	Guinea Pig Airways (in vivo)	1.3 μg/kg	[2]
ID50 (Dynamic Compliance)	Guinea Pig Airways (in vivo)	2.8 μg/kg	[2]
ID50 (Microvascular Leakage)	Guinea Pig Airways (in vivo)	4.2 μg/kg	[2]

Experimental Protocols

Protocol: Assessing Potential Off-Target Inhibition of Aminopeptidase N

This protocol is a hypothetical example based on the observed off-target effect of the similar B2 receptor antagonist, icatibant, on aminopeptidase N.[3]

Objective: To determine if Npc 17731 inhibits the enzymatic activity of aminopeptidase N.

Materials:



- Recombinant human aminopeptidase N (APN)
- APN substrate: L-Alanine-p-nitroanilide
- Npc 17731
- Icatibant (as a positive control)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

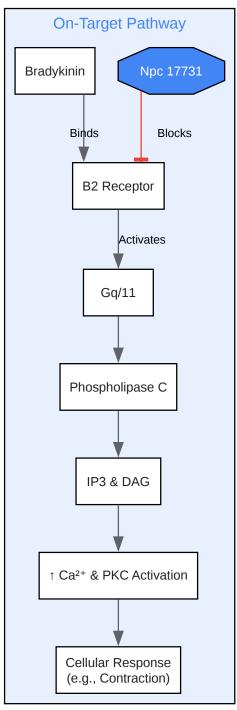
Procedure:

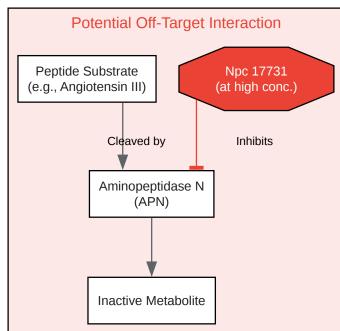
- Prepare a stock solution of Npc 17731 and icatibant in a suitable solvent (e.g., DMSO or water).
- Create a serial dilution of **Npc 17731** and icatibant in the assay buffer. Recommended concentration range to test: $0.1 \,\mu\text{M}$ to $100 \,\mu\text{M}$.
- In a 96-well plate, add 10 μ L of each antagonist dilution. Include a vehicle control (buffer with solvent) and a no-enzyme control.
- Add 70 μL of assay buffer containing recombinant aminopeptidase N to each well.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 20 µL of the L-Alanine-p-nitroanilide substrate to each well.
- Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 30 minutes at 37°C. The rate of p-nitroaniline production is proportional to the enzyme activity.
- Calculate the rate of reaction for each concentration of Npc 17731 and the positive control.



• Plot the enzyme activity against the logarithm of the antagonist concentration and determine the IC50 value for any observed inhibition.

Visualizations

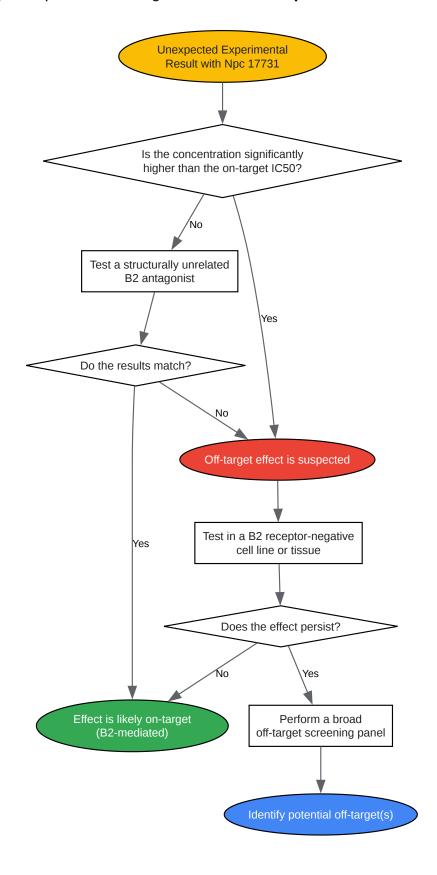






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Caption: On-target vs. potential off-target mechanism of Npc 17731.





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Caption: Troubleshooting workflow for unexpected results with Npc 17731.

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